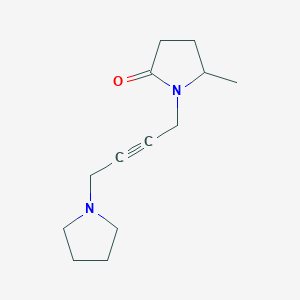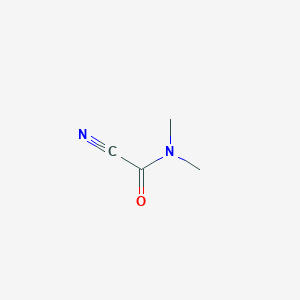
Dimethylcarbamyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylcarbamyl cyanide (DMCC) is a chemical compound that is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is a colorless liquid with a pungent odor and is highly toxic.
Mécanisme D'action
Dimethylcarbamyl cyanide acts as a nucleophile and reacts with electrophilic compounds such as carbonyl compounds and halides. It also reacts with primary amines to form carbamates.
Effets Biochimiques Et Physiologiques
Dimethylcarbamyl cyanide is highly toxic and can cause severe respiratory and neurological effects. It is a potent inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Dimethylcarbamyl cyanide also inhibits the activity of cytochrome c oxidase, an enzyme that is involved in cellular respiration.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethylcarbamyl cyanide is a versatile reagent that can be used in a wide range of organic synthesis reactions. It is also relatively easy to handle and store. However, due to its high toxicity, it requires careful handling and disposal.
Orientations Futures
There are several areas of research that could benefit from the use of Dimethylcarbamyl cyanide. One potential application is in the synthesis of novel pharmaceuticals and agrochemicals. Dimethylcarbamyl cyanide could also be used in the development of new materials with unique properties. Additionally, further research could be conducted to better understand the mechanism of action of Dimethylcarbamyl cyanide and its potential applications in other areas of science.
In conclusion, Dimethylcarbamyl cyanide is a versatile reagent that has many applications in scientific research. While it is highly toxic, it can be used safely with proper handling and disposal. Future research could lead to new discoveries and applications for this important compound.
Méthodes De Synthèse
Dimethylcarbamyl cyanide is synthesized by the reaction of dimethylamine and cyanogen chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified by distillation under reduced pressure.
Applications De Recherche Scientifique
Dimethylcarbamyl cyanide is widely used in scientific research for the synthesis of various organic compounds such as amino acids, peptides, and nucleotides. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
16703-51-8 |
|---|---|
Nom du produit |
Dimethylcarbamyl cyanide |
Formule moléculaire |
C4H6N2O |
Poids moléculaire |
98.1 g/mol |
Nom IUPAC |
1-cyano-N,N-dimethylformamide |
InChI |
InChI=1S/C4H6N2O/c1-6(2)4(7)3-5/h1-2H3 |
Clé InChI |
DNRRZLQWEDPRRM-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C#N |
SMILES canonique |
CN(C)C(=O)C#N |
Autres numéros CAS |
16703-51-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



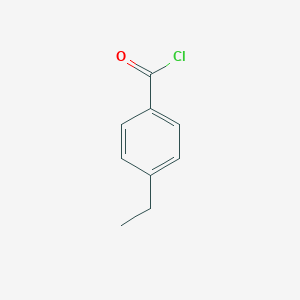
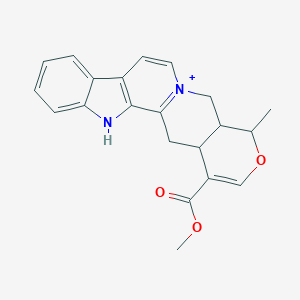


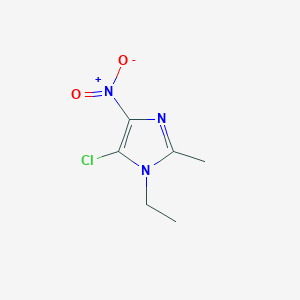

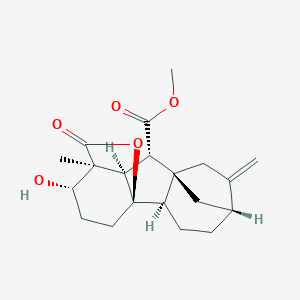
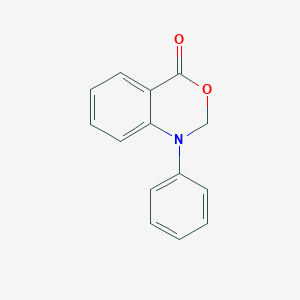
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
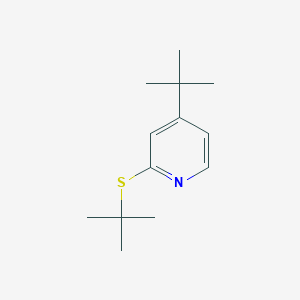

![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)
